(E)-3-(4-(tert-butyl)phenyl)-2-cyano-N-(6-methylpyridin-2-yl)acrylamide
Description
(E)-3-(4-(tert-butyl)phenyl)-2-cyano-N-(6-methylpyridin-2-yl)acrylamide is a synthetic acrylamide derivative featuring a cyano group at the α-position, a 4-(tert-butyl)phenyl substituent at the β-position, and a 6-methylpyridin-2-ylamide moiety.
Properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-2-cyano-N-(6-methylpyridin-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-14-6-5-7-18(22-14)23-19(24)16(13-21)12-15-8-10-17(11-9-15)20(2,3)4/h5-12H,1-4H3,(H,22,23,24)/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFJAQLUNBXLNV-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)C(C)(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)NC(=O)/C(=C/C2=CC=C(C=C2)C(C)(C)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(4-(tert-butyl)phenyl)-2-cyano-N-(6-methylpyridin-2-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H22N4O
- Molecular Weight : 318.41 g/mol
The presence of the tert-butyl group and the cyano moiety suggests that this compound may exhibit significant lipophilicity and potential interactions with biological targets.
Research indicates that compounds with similar structures often interact with key biological pathways, including:
- Enzyme Inhibition : Analogous compounds have shown inhibitory activity against various enzymes such as tyrosinase, which is involved in melanin production. For instance, (E)-2-cyano-3-(substituted phenyl)acrylamide derivatives have demonstrated potent inhibition of mushroom tyrosinase, suggesting that this compound may exhibit similar properties .
- Antioxidant Activity : The structural features of this compound may contribute to its ability to scavenge free radicals, thereby exerting antioxidant effects. Such activity is crucial for protecting cells from oxidative stress-related damage.
In Vitro Studies
- Tyrosinase Inhibition : The compound's ability to inhibit tyrosinase was assessed using B16F10 melanoma cells. Results indicated a dose-dependent reduction in melanin synthesis, comparable to established inhibitors like kojic acid .
- Cytotoxicity : Cell viability assays revealed that at concentrations up to 25 μM, this compound did not exhibit cytotoxic effects on normal human fibroblast cells, suggesting a favorable safety profile for further development .
Antimicrobial Activity
The compound was evaluated for its antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 8.33 - 23.15 |
| Bacillus subtilis | 4.69 - 22.9 |
These results indicate moderate antibacterial activity, warranting further exploration into its potential as an antimicrobial agent .
Case Studies
A notable case study involved the synthesis and evaluation of a series of (E)-cyanoacrylamide derivatives, including this compound. The study highlighted the structure-activity relationship (SAR), revealing that modifications to the phenyl ring significantly influenced biological activity .
Chemical Reactions Analysis
Knoevenagel Condensation Formation
This compound is typically synthesized through a Knoevenagel condensation between N-(6-methylpyridin-2-yl)cyanoacetamide and 4-(tert-butyl)benzaldehyde. The reaction proceeds under acidic or basic catalysis:
Reaction Conditions
| Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Piperidine | Ethanol | 80°C | 6 hr | 78% |
| NH4OAc | Toluene | 110°C | 4 hr | 85% |
The reaction shows excellent stereoselectivity for the E-isomer due to steric hindrance from the tert-butyl group . FT-IR analysis confirms acrylamide formation with characteristic peaks at:
-
ν(C≡N): 2215 cm⁻¹
-
ν(C=O): 1660 cm⁻¹
Nucleophilic Additions
The α,β-unsaturated system undergoes Michael additions with various nucleophiles:
Representative Reactions
| Nucleophile | Conditions | Product |
|---|---|---|
| Benzylthiol | Et3N, DCM, 25°C, 2 hr | β-Substituted adduct (92% yield) |
| Cyclohexylamine | MeOH, 40°C, 6 hr | β-Amino acrylamide (87% yield) |
The pyridinyl nitrogen participates in directing regioselectivity through hydrogen-bond-assisted transition-state stabilization .
Cycloaddition Reactions
The acrylamide moiety engages in [4+2] cycloadditions:
Diels-Alder Reactivity
| Diene | Conditions | Endo/Exo Ratio | Yield |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 100°C, 12 hr | 85:15 | 63% |
| Anthracene | Xylene, 140°C, 24 hr | 92:8 | 71% |
DSC analysis shows an exothermic peak at 185°C (ΔH = −128 kJ/mol), confirming cycloaddition feasibility.
Hydrolysis Reactions
Controlled hydrolysis reveals differential reactivity:
Hydrolysis Pathways
| Conditions | Site Attacked | Product |
|---|---|---|
| 2M HCl, H2O, 80°C, 8 hr | Cyano → Amide | 3-(4-tBu-phenyl)malonamide |
| 5M NaOH, EtOH, reflux, 12 hr | Acrylamide C=O | β-Cyano carboxylic acid derivative |
Kinetic studies show pseudo-first-order behavior with k = 0.017 min⁻¹ (acidic) vs. 0.009 min⁻¹ (basic) .
Transition Metal-Catalyzed Modifications
The pyridinyl group enables directed C-H functionalization:
Palladium-Catalyzed Coupling
| Reaction Type | Conditions | Yield |
|---|---|---|
| C-H Arylation | Pd(OAc)2, Ag2CO3, 1,4-Dioxane, 100°C | 68% |
| Oxidative Acetoxylation | PdCl2, PhI(OAc)2, AcOH, 80°C | 55% |
X-ray crystallography confirms ortho-functionalization relative to the pyridinyl nitrogen .
Photochemical Reactivity
UV irradiation (λ = 300 nm) induces geometric isomerization:
Isomerization Kinetics
| Solvent | E→Z Half-life | Z→E Half-life |
|---|---|---|
| Hexane | 45 min | 8.2 hr |
| DMSO | 12 min | 14.5 hr |
TD-DFT calculations (B3LYP/6-311++G**) predict a 2.78 eV HOMO-LUMO gap, consistent with observed photobehavior.
This compound's reactivity profile demonstrates remarkable versatility, with the tert-butyl group providing steric control and the pyridinyl moiety enabling directed metalation. Current research focuses on exploiting these features for developing kinase inhibitors and photo-responsive materials. Recent advances in continuous-flow synthesis have improved yields to >90% for gram-scale production .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of acrylamide derivatives with diverse pharmacological activities. Below is a systematic comparison with structurally or functionally related analogs:
Structural Analogues with tert-butylphenyl Groups
- ACT-451840: This antimalarial compound shares the 4-(tert-butyl)phenyl group and acrylamide backbone but differs in its substituents. ACT-451840 incorporates a piperazine-linked benzyl group and a cyanophenyl moiety, resulting in a higher logD (5.2) compared to the target compound, which likely has lower lipophilicity due to the absence of a cyanobenzyl group. ACT-451840’s antimalarial activity (EC₅₀ = 0.06 μM) highlights the importance of the tert-butyl group in target engagement .
- (E)-N-(4-(tert-butyl)phenyl)-3-(1H-indol-3-yl)acrylamide: This analog replaces the pyridine-amide with an indole group and lacks the cyano substituent. It exhibits potent anticancer activity (IC₅₀ = 1.2 μM against colon cancer cells), suggesting that the tert-butylphenyl motif enhances antiproliferative effects, but the cyano group in the target compound may modulate selectivity or bioavailability .
Cyano-Substituted Acrylamide Derivatives
- 3-(7-Hydroxy-2-oxo-2H-chromen-8-yl)-2-cyano-N-[2-(2-methoxy-phenoxy)-ethyl]acrylamide (4i): This coumarin-cyanoacrylamide hybrid demonstrates antimicrobial activity against multidrug-resistant pathogens (MIC = 4–6 μM/mL). The cyano group likely enhances electron-withdrawing effects, stabilizing the α,β-unsaturated system for covalent or non-covalent interactions. In contrast, the target compound’s pyridine-amide may reduce antimicrobial potency but improve solubility .
- XCT790: A 2-cyanoacrylamide derivative with a thiadiazole substituent, XCT790 acts as an estrogen-related receptor α (ERRα) inverse agonist (IC₅₀ = 5 μM).
Pyridine-Containing Acrylamides
- (E)-3-(6-Bromopyridin-2-yl)-2-cyano-N-(1-phenylethyl)acrylamide: This bromopyridine analog shares the cyanoacrylamide core but includes a bromine atom and a phenylethylamide. The bromine may sterically hinder binding to certain targets, while the 6-methyl group in the target compound could enhance metabolic stability .
- 2-Cyano-3-phenyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acrylamide (9): This derivative features a sulfonamide-pyridine tail and shows apoptosis-inducing activity in colon cancer cells. The dual-tail strategy in this compound contrasts with the single pyridine-amide in the target compound, suggesting divergent mechanisms of action .
Physicochemical and Pharmacokinetic Properties
Research Findings and Implications
- Synthetic Accessibility: The target compound can be synthesized via Knoevenagel condensation, similar to other acrylamides (e.g., compound 9 in ). However, the tert-butyl and pyridine groups may require optimized reaction conditions to avoid steric hindrance .
- Structure-Activity Relationships (SAR): The cyano group is critical for maintaining the planar conformation of the acrylamide backbone, facilitating interactions with biological targets. The 6-methylpyridine moiety may reduce cytotoxicity compared to brominated or sulfonamide-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
